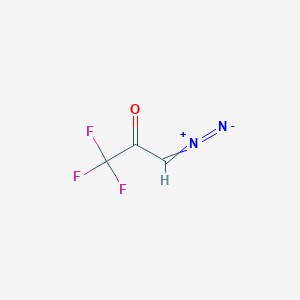

1-Diazo-3,3,3-trifluoroacetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Diazo compounds are known for their unique and diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . Specific chemical reactions involving 1-Diazo-3,3,3-trifluoroacetone are not detailed in the searched resources.Scientific Research Applications

Organic Synthesis

Diazo compounds like 1-Diazo-3,3,3-trifluoroacetone are versatile organic compounds and have become increasingly important in organic synthesis . They can directly serve as electrophiles or nucleophiles . Particularly, diazo compounds have been commonly utilized as free carbene or metal carbene precursors . The catalytic carbene transfer reactions have found wide applications in organic synthesis .

Trifluoromethylation

Trifluoromethylation of α-diazoesters and α-diazoketones, both using readily available fluoroform-derived CuCF3, has been described . This process allows the synthesis of a range of α-trifluoromethyl esters and ketones in one-step from α-diazo carbonyl compounds .

Cross-Coupling Reactions

Diazo compounds have been established as general cross-coupling partners in transition-metal-catalyzed reactions . These reactions, which can be viewed as the combination of traditional cross-coupling with carbene migratory insertion, have significantly expanded the classic chemistry of diazo compounds .

Construction of Carbon–Carbon and Carbon–Heteroatom Bonds

The evolution of chiral catalysts for asymmetric carbene transfers provides highly efficient methodologies for the construction of carbon–carbon and carbon–heteroatom bonds with a high level of enantiocontrol .

Drug Discovery

Diazo chemistry has found remarkably wide applications in drug discovery . The unique reactivity and versatility of diazo compounds make them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals .

Materials Science

In the field of materials science, diazo compounds have been used in the synthesis of polymers and other materials . Their unique reactivity allows for the creation of materials with novel properties .

properties

IUPAC Name |

3-diazo-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOIRQNGXNVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diazo-3,3,3-trifluoroacetone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)

![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)